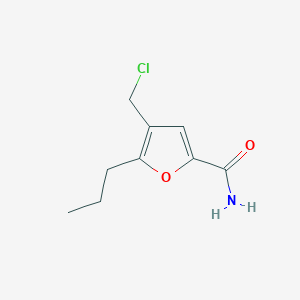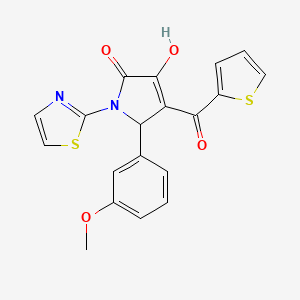![molecular formula C34H32BrClN2O3 B14944943 N,N'-dibenzyl-2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}propanediamide](/img/structure/B14944943.png)
N,N'-dibenzyl-2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE is a complex organic compound characterized by its unique structure, which includes bromophenyl and chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the bromophenyl and chlorophenyl precursors, followed by their coupling with other reagents under controlled conditions. Common synthetic routes may include:
Suzuki-Miyaura Coupling: This method involves the coupling of bromophenyl and chlorophenyl boronic acids with appropriate halides in the presence of a palladium catalyst.
Amidation Reactions: The formation of the propanediamide backbone can be achieved through amidation reactions involving suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic substitution reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Uniqueness
NN’-DIBENZYL-2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-ETHYL-3-OXOPROPYL]PROPANEDIAMIDE stands out due to its unique combination of bromophenyl and chlorophenyl groups, which confer specific chemical and biological properties. Its structural complexity and potential for diverse applications make it a compound of significant interest in various research fields.
特性
分子式 |
C34H32BrClN2O3 |
|---|---|
分子量 |
632.0 g/mol |
IUPAC名 |
N,N'-dibenzyl-2-[2-(4-bromobenzoyl)-1-(4-chlorophenyl)butyl]propanediamide |
InChI |
InChI=1S/C34H32BrClN2O3/c1-2-29(32(39)26-13-17-27(35)18-14-26)30(25-15-19-28(36)20-16-25)31(33(40)37-21-23-9-5-3-6-10-23)34(41)38-22-24-11-7-4-8-12-24/h3-20,29-31H,2,21-22H2,1H3,(H,37,40)(H,38,41) |
InChIキー |
ONAZHKXMIKTRER-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C1=CC=C(C=C1)Cl)C(C(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2-(4-fluorophenyl)ethanone](/img/structure/B14944862.png)
![(5E)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14944863.png)
![Chromen-2-one, 3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-](/img/structure/B14944866.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14944871.png)
![Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-methylfuran-3-carboxylate](/img/structure/B14944879.png)
![ethyl (2E)-3-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14944884.png)


![3-(4-Methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B14944903.png)
![methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B14944905.png)

![2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B14944916.png)
![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide](/img/structure/B14944919.png)

